An In-Depth Technical Guide to BODIPY FL Prazosin: Fluorescent Properties and Applications
An In-Depth Technical Guide to BODIPY FL Prazosin: Fluorescent Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of BODIPY FL prazosin, a high-affinity, fluorescent antagonist for the α1-adrenergic receptor. It details the compound's core fluorescent properties, binding characteristics, and provides structured protocols for its application in research settings.
Core Fluorescent and Binding Properties
BODIPY FL prazosin is a derivative of prazosin, a well-established α1-adrenergic receptor antagonist, conjugated to the bright and photostable green-fluorescent BODIPY FL dye.[1][2] This conjugation allows for the direct visualization and quantification of α1-adrenergic receptors in cells and tissues. The fluorescence of the BODIPY FL core is characterized by high quantum yields, sharp emission peaks, and relative insensitivity to environmental factors such as pH and solvent polarity.[3][4][5][6]
Quantitative Data Summary
The key photophysical and binding characteristics of BODIPY FL prazosin are summarized below. Properties for the parent BODIPY FL fluorophore are included for context, as they are fundamental to the conjugate's performance.
| Property | Value | Notes |
| Excitation Maximum (λex) | 485 nm | Optimal wavelength for exciting the fluorophore.[7][8][9] |
| Emission Maximum (λem) | 535 nm | Wavelength of maximum fluorescence emission.[7][8][9] |
| Binding Affinity (Ki), α1A-AR | 14.5 nM | Dissociation constant for the alpha-1A adrenergic receptor subtype.[7][8][10] |
| Binding Affinity (Ki), α1B-AR | 43.3 nM | Dissociation constant for the alpha-1B adrenergic receptor subtype.[7][8][10] |
| Extinction Coefficient (ε) | >80,000 cm⁻¹M⁻¹ | A measure of how strongly the molecule absorbs light at its excitation maximum (value for parent BODIPY FL dye).[3][4][11] |
| Fluorescence Quantum Yield (Φ) | Approaching 1.0 | Represents the efficiency of converting absorbed light into emitted fluorescence (value for parent BODIPY FL dye).[3][5][12] |
| Molecular Weight | 563.41 g/mol | [8] |
| Molecular Formula | C₂₈H₃₂BF₂N₇O₃ | [8] |
Visualized Mechanisms and Workflows
Ligand-Receptor Interaction and Fluorescence
The following diagram illustrates the fundamental principle of using BODIPY FL prazosin as a fluorescent probe. The molecule binds specifically to α1-adrenergic receptors. Upon excitation with an appropriate light source (e.g., a 488 nm laser), the BODIPY FL moiety emits a green fluorescent signal, allowing for the localization of the receptor.
General Experimental Workflow
This diagram outlines a typical workflow for labeling, imaging, and analyzing cells using BODIPY FL prazosin to investigate α1-adrenergic receptor distribution.
Experimental Protocols
The following protocols provide a starting point for using BODIPY FL prazosin. Optimization may be required depending on the cell type, instrumentation, and specific experimental goals.
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution Preparation (e.g., 1 mM):
-
BODIPY FL prazosin is typically supplied as a solid. To prepare a stock solution, dissolve the compound in an anhydrous organic solvent such as DMSO.[8][10][11]
-
For example, to make a 1 mM stock solution from 100 µg of the compound (MW = 563.41), add 177.5 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light.[8]
-
-
Working Solution Preparation:
-
On the day of the experiment, dilute the stock solution to the desired final concentration using a suitable aqueous buffer (e.g., PBS, HBSS) or cell culture medium.
-
For binding assays, a final concentration of ~10 nM is often used.[7][8][10]
-
For cellular imaging, a final concentration range of 1-10 µM may be required for optimal signal.[10] It is recommended to perform a concentration-response curve to determine the ideal concentration for your specific application.
-
Protocol 2: Live-Cell Labeling and Fluorescence Microscopy
This protocol is designed for visualizing the subcellular localization of α1-adrenergic receptors.
-
Cell Preparation:
-
Plate cells on a glass-bottom dish or chamber slide suitable for high-resolution microscopy.
-
Allow cells to adhere and grow to the desired confluency (typically 60-80%).
-
-
Labeling:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with a warm physiological buffer (e.g., HBSS or PBS with Ca²⁺/Mg²⁺).
-
Add the freshly prepared BODIPY FL prazosin working solution to the cells.
-
Incubate for 30-60 minutes at either room temperature or 37°C.[7][8][10][13] The optimal time and temperature should be determined empirically.
-
-
Washing:
-
Aspirate the labeling solution.
-
Wash the cells 2-3 times with warm buffer to remove unbound fluorescent ligand and reduce background signal.[10]
-
After the final wash, add fresh buffer or imaging medium to the cells.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope (confocal microscopy is recommended for subcellular localization).
-
Use an excitation source near 488 nm (e.g., an Argon-ion laser or a 488 nm diode laser).[14]
-
Collect the emitted fluorescence using a bandpass filter appropriate for green emission, such as 500-550 nm or 495-565 nm.[14]
-
Acquire images, ensuring that the detector is not saturated to allow for quantitative analysis.
-
Protocol 3: Competitive Binding Assay (Whole-Cell Format)
This protocol outlines a method to determine the binding affinity (Ki) of a non-fluorescent test compound by measuring its ability to displace BODIPY FL prazosin from α1-adrenergic receptors.
-
Cell Preparation:
-
Plate cells expressing the α1-adrenergic receptor subtype of interest in a multi-well plate (e.g., 96-well black, clear-bottom plate).
-
-
Assay Setup:
-
Prepare serial dilutions of the unlabeled test compound in assay buffer.
-
Prepare a solution of BODIPY FL prazosin in assay buffer at a fixed concentration (typically at or below its Kd, e.g., 10 nM).[7][8][10]
-
To each well, add the test compound at various concentrations.
-
To determine non-specific binding, add a high concentration of a known, potent, unlabeled α1-adrenergic antagonist (e.g., 10 µM phentolamine) to a subset of wells.
-
To determine total binding, add only assay buffer to another subset of wells.
-
-
Incubation:
-
Measurement:
-
After incubation, wash the cells with ice-cold buffer to remove unbound ligand.
-
Measure the fluorescence intensity in each well using a plate reader with appropriate filters for BODIPY FL (Excitation: ~485 nm, Emission: ~535 nm).
-
-
Data Analysis:
-
Subtract the non-specific binding signal from all other measurements to obtain specific binding.
-
Plot the specific binding of BODIPY FL prazosin as a function of the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ of the test compound.
-
Calculate the Ki of the test compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of BODIPY FL prazosin and Kd is its dissociation constant.
-
References
- 1. BODIPY FL-prazosin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Invitrogen™ BODIPY™ FL Prazosin | Fisher Scientific [fishersci.ca]
- 3. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. lifetein.com [lifetein.com]
- 5. BODIPY - Wikipedia [en.wikipedia.org]
- 6. BODIPY FL Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. BODIPY FL prazosin | α1-Adrenergic antagonists | TargetMol [targetmol.com]
- 11. BODIPY | AAT Bioquest [aatbio.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Protocol for preparing sensor molecules and analyzing heterotypic endomembrane fusion in insulin-responsive cells using live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
